molecular formula C23H25N3O3 B15213273 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- CAS No. 23348-46-1

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B15213273
CAS No.: 23348-46-1
M. Wt: 391.5 g/mol
InChI Key: NQLFVTDIYGQWQQ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and appropriate aldehydes or ketones. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts.

    Cyclization reactions: Often under reflux conditions to form the pyridazinone ring.

    Substitution reactions: Introducing the morpholinoethyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds usually involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Using nucleophiles or electrophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways involved: Inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted pyridazinones: Compounds with phenyl groups attached to the pyridazinone ring.

Uniqueness

3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other pyridazinone derivatives.

Properties

CAS No.

23348-46-1

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C23H25N3O3/c1-28-20-9-5-8-19(16-20)22-17-21(18-6-3-2-4-7-18)23(27)26(24-22)11-10-25-12-14-29-15-13-25/h2-9,16-17H,10-15H2,1H3

InChI Key

NQLFVTDIYGQWQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCOCC4

Origin of Product

United States

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